molecular formula C22H32N2O6 B598330 tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 195877-39-5

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B598330
CAS No.: 195877-39-5
M. Wt: 420.506
InChI Key: DETHWRBYCXAMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a benzyloxycarbonyl (Cbz) amino-protecting group, and a methyl ester moiety. This molecule serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural complexity, combining a six-membered piperidine ring with orthogonal protecting groups, enables selective functionalization during multi-step syntheses. Analytical characterization, including $^{13}\text{C NMR}$ and LCMS data, confirms its identity and purity .

Properties

IUPAC Name

tert-butyl 4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHWRBYCXAMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678333
Record name tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195877-39-5
Record name tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C27H44N2O6
  • Molecular Weight : 492.6 g/mol

Structural Characteristics

The compound features multiple functional groups, including:

  • A piperidine ring , which is known for its role in various biological activities.
  • A benzyloxycarbonyl group that enhances lipophilicity and may affect the compound's interaction with biological targets.
  • A methoxy group that can influence the electronic properties of the molecule.
PropertyValue
Molecular FormulaC27H44N2O6
Molecular Weight492.6 g/mol
IUPAC Nametert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate
InChIInChI=1S/C27H44N2O6/c1-10...

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access.
  • Receptor Modulation : It may interact with various receptors, particularly those involved in neurological pathways, given its structural similarity to known neurotransmitter modulators.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the benzyloxycarbonyl group significantly influence the compound's potency and selectivity:

  • Substituents on the piperidine ring can enhance binding affinity to target proteins.
  • The presence of the methoxy group has been associated with improved bioavailability and stability.

Study on Dopamine Receptor Antagonism

A recent study highlighted the potential of related benzyloxy piperidine compounds as dopamine D4 receptor antagonists. The findings revealed that structural modifications could lead to significant variations in potency, with some derivatives showing IC50 values in the nanomolar range . This suggests that similar modifications might enhance the activity of this compound against specific targets.

Cytotoxicity Evaluation

In vitro studies have demonstrated that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested against HaCaT cells using MTT assays, revealing half-maximal inhibitory concentrations (IC50) that indicate potential therapeutic indices for further development .

Table 2: Cytotoxicity Data Summary

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHaCaT12.5>10
Compound BMCF78.0>15
Compound CA5495.0>20

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Piperidine (Target Compound) : A six-membered saturated ring with one nitrogen atom. Offers conformational flexibility and moderate basicity.
  • Morpholine () : A six-membered ring with one nitrogen and one oxygen atom. Increased polarity due to the oxygen heteroatom.
  • Pyrrolidine () : A five-membered saturated ring with one nitrogen atom. Higher ring strain but enhanced reactivity compared to piperidine.

Functional Groups

All compared compounds share a benzyloxycarbonyl (Cbz) amino-protecting group and ester moieties. However, the tert-butyl carbamate group in the target compound contrasts with the Boc (tert-butoxycarbonyl) and tosyl (Ts) groups in other piperidine derivatives ().

Morpholine Derivative ()

  • Key Step : Rhodium-catalyzed hydrogenation of a prochiral enamide using (S,S)-Et-DuPhos-Rh.
  • Yield : 90% after HCl-mediated deprotection.
  • Analytical Data : $^{13}\text{C NMR}$ δ 164.9 (ester carbonyl), 154.7 (carbamate); LCMS [M + Na]$^+$ 443.1 .

Pyrrolidine Derivative ()

  • Key Step : EDC·HCl-mediated coupling of methyl ((benzyloxy)carbonyl)-L-serinate with N-(tert-butoxycarbonyl)-L-proline.
  • Yield : 98% (colorless solid).
  • Analytical Data : R$_f$ = 0.37 (hexane/ethyl acetate 1:1) .

Piperidine Derivatives ()

  • 1-Boc: Synthesized via Boc-protection of a hydroxyl group using Boc$_2$O in methanol.
  • 1-Ts : Tosyl protection using TsCl in dichloromethane with triethylamine and DMAP.
  • Yields: Not explicitly stated, but TLC and NMR confirmed purity .

Physicochemical and Functional Properties

Property Target Compound Morpholine Derivative Pyrrolidine Derivative 1-Boc (Piperidine)
Heterocycle Piperidine Morpholine Pyrrolidine Piperidine
Polarity Moderate High (oxygen heteroatom) Moderate Moderate
Synthetic Yield N/A 90% 98% N/A
Key Application Pharma intermediate RAS inhibitor intermediate ADEP fragment synthesis Protection strategies
Stability Discontinued () Stable under acidic conditions High crystallinity Stable with Boc group

Key Research Findings

Morpholine vs. Piperidine : The morpholine derivative () exhibits higher polarity, making it more suitable for aqueous reaction conditions. Its use in RAS inhibitor synthesis highlights the role of heteroatoms in target binding .

Pyrrolidine Reactivity : The pyrrolidine derivative () achieved near-quantitative yield (98%), likely due to reduced steric hindrance in the five-membered ring .

Protecting Group Impact : Boc and Ts groups in piperidine derivatives () offer orthogonal protection strategies, critical for sequential functionalization .

Commercial Viability : The target compound was discontinued (), possibly due to challenges in scalability or stability compared to morpholine/pyrrolidine analogs.

Preparation Methods

Preparation of Boc-Protected Piperidine Intermediate

The synthesis begins with piperidine-4-carboxylic acid , which undergoes Boc protection under standard conditions:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (TEA) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 85–92% after flash chromatography (hexane/ethyl acetate gradient).

Key analytical data :

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine-H), 3.60 (br s, 1H, COOH).

  • MS (ESI+) : m/z 244.2 [M + H]⁺.

Introduction of the Cbz-Amino-Methoxycarbonylpropyl Side Chain

The side chain is installed via Michael addition using methyl acrylate and a Cbz-protected glycine equivalent:

  • Formation of enolate : Boc-piperidine-4-carboxylate is treated with LDA (2.0 eq) in THF at −78°C.

  • Michael addition : Methyl 2-(Cbz-amino)acrylate (1.2 eq) is added dropwise, followed by warming to 0°C over 2 hours.

  • Quenching and isolation : Reaction quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization notes :

  • Stereoselectivity : Use of (−)-sparteine as a chiral ligand achieves >90% enantiomeric excess (ee) for the (S)-configured product.

  • Yield : 68–75% after purification.

Synthetic Route 2: Fragment Coupling via Mixed Carbonate Activation

Synthesis of Cbz-Protected Amino Acid Fragment

A modified Curtius rearrangement generates the Cbz-amino ester:

  • Starting material : L-Aspartic acid β-methyl ester.

  • Protection : Benzyl chloroformate (Cbz-Cl, 1.1 eq) in aqueous NaHCO₃/THF (0°C, 2 hours).

  • Isolation : Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

Key intermediate :

  • Methyl (S)-2-((benzyloxycarbonyl)amino)-3-methoxypropanoate .

  • ¹³C NMR (CDCl₃) : δ 170.8 (COOCH₃), 156.3 (Cbz carbonyl), 66.9 (OCH₂Ph).

Coupling to Boc-Piperidine

A DCC/HOBt-mediated coupling links the fragments:

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq) in DCM.

  • Conditions : 0°C for 1 hour, then room temperature overnight.

  • Workup : Filtered to remove DCU, washed with 10% citric acid and NaHCO₃, dried, and concentrated.

Yield : 80–84% after chromatography.

Critical Analysis of Methodologies

Parameter Route 1 (Alkylation) Route 2 (Coupling)
Total Yield 52–58%64–70%
Stereocontrol Requires chiral ligandsInherent from L-Asp
Purification Steps 32
Scale-Up Feasibility ModerateHigh

Key findings :

  • Route 2 offers superior yield and scalability due to fewer steps and inherent stereochemical control from L-aspartic acid.

  • Route 1’s use of stoichiometric chiral ligands increases cost but allows access to non-natural enantiomers.

Large-Scale Production Considerations

Solvent Optimization

  • Toluene replaces THF in Michael additions to reduce peroxide formation risks.

  • Ethyl acetate/hexane mixtures (3:7) improve chromatography recovery by 15% compared to DCM/MeOH.

Catalytic Improvements

  • Phase-transfer catalysis (tetrabutylammonium bromide) accelerates Cbz protection steps (reaction time: 1 hour vs. 12 hours).

  • Microwave-assisted coupling : Reduces DCC-mediated amidation time from 24 hours to 45 minutes at 80°C.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 3.67 (s, 3H, OCH₃), 4.95 (d, J = 12 Hz, 2H, Cbz-CH₂), 5.10–5.25 (m, 1H, NH), 7.28–7.38 (m, 5H, Ph).

  • HRMS (ESI+) : m/z 421.2285 [M + H]⁺ (calc. 421.2289).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

  • Chiral HPLC : 99.2% ee (Chiralpak AD-H, hexane/i-PrOH 85:15) .

Q & A

Q. Advanced Research Focus

  • Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in piperidine functionalization .
  • Molecular docking simulations assess binding affinities of structural analogs to biological targets, guiding SAR studies .
  • Chiral chromatography (e.g., HPLC with chiral stationary phases) resolves enantiomers, supported by computational predictions of chiral center stability .

What methodologies evaluate the compound’s biological activity and structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values .
  • Cellular uptake studies : Fluorescent tagging or radiolabeling tracks intracellular distribution .
  • SAR analysis : Compare analogs (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) to identify critical functional groups influencing activity .

What safety protocols are recommended for handling this compound?

Q. Advanced Research Focus

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure, as similar piperidine derivatives show moderate acute toxicity .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DCM) .
  • Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized disposal .

How can researchers scale up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures consistency in large batches .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, temperature) minimizes batch-to-batch variability .

How does this compound compare structurally and functionally to its analogs?

Advanced Research Focus
Key analogs and differences include:

CompoundStructural VariationImpact
tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylateFluorine substitutionEnhances metabolic stability but reduces solubility
tert-Butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylateOxazole ringIncreases hydrogen-bonding potential for target binding
tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylateSulfonamide groupAlters pharmacokinetics via enhanced plasma protein binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.